5-Methoxy-3-(trifluoromethyl)pyridazine
Description
5-Methoxy-3-(trifluoromethyl)pyridazine is a heterocyclic aromatic compound featuring a pyridazine core substituted with a methoxy (-OCH₃) group at the 5-position and a trifluoromethyl (-CF₃) group at the 3-position. The trifluoromethyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity.
Pyridazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and steric profiles. The combination of methoxy and trifluoromethyl groups in this compound likely enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
5-methoxy-3-(trifluoromethyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-12-4-2-5(6(7,8)9)11-10-3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVQVQVAEDHCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-(trifluoromethyl)pyridazine typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a pyridazine ring can be functionalized with a trifluoromethyl group using reagents like trifluoromethyl iodide, followed by methoxylation using methanol in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-3-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., alkyl halides) are often employed.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of amines or alcohols.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
5-Methoxy-3-(trifluoromethyl)pyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to understand the effects of trifluoromethyl groups on biological systems.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Methoxy-3-(trifluoromethyl)pyridazine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
Table 1: Key Pyridazine Derivatives and Their Properties
Key Observations:
- Electron-Withdrawing Groups: The trifluoromethyl group in this compound increases electrophilicity at the pyridazine ring, making it more reactive toward nucleophilic substitution compared to non-fluorinated analogs like 3-hydroxy-6-methyl-4-(trifluoromethyl)pyridazine .
- Steric and Solubility Effects : Methoxy substitution improves solubility in polar solvents compared to bulkier groups (e.g., phenyl in 73b ). However, the -CF₃ group reduces water solubility relative to hydroxylated analogs .
- Biological Relevance : Compounds like 3-(3-methoxyphenyl)-6-sulfanylpyridazine derivatives exhibit structural complexity that may enhance binding to biological targets, whereas this compound’s simpler structure could favor synthetic scalability .
Comparison with Pyrazole Derivatives
Pyrazoles, though structurally distinct from pyridazines, share functional similarities due to their nitrogen-containing aromatic rings. For example:
- 3-Methyl-5-(trifluoromethyl)pyrazole (C₅H₅F₃N₂, Mw: 150.10) lacks the pyridazine ring’s second nitrogen atom, resulting in reduced aromaticity and different electronic properties.
- 5-Chloro-1-phenyl-3-(trifluoromethyl)pyrazole (C₁₀H₆ClF₃N₂, Mw: 246.62) highlights the impact of chloro and phenyl substituents on stability and reactivity compared to methoxy-substituted pyridazines.
Key Difference:
Pyridazines generally exhibit higher polarity and stronger intermolecular interactions than pyrazoles, making them more suitable for applications requiring precise electronic tuning (e.g., drug design).
Functional Group Variations in Trifluoromethylated Heterocycles
- Methoxy vs. Hydroxy Groups : Replacement of -OH with -OCH₃ (as in 3-hydroxy-6-methyl-4-(trifluoromethyl)pyridazine → this compound) reduces hydrogen-bonding capacity but increases stability under acidic conditions .
- Thieno-Fused vs. Simple Pyridazines: Thieno-fused derivatives (e.g., 73a ) exhibit extended conjugation, altering UV-Vis absorption profiles compared to non-fused analogs.
Biological Activity
5-Methoxy-3-(trifluoromethyl)pyridazine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the current literature on its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula: CHFNO
- Molecular Weight: 201.14 g/mol
This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms such as increasing lipophilicity and modifying electronic properties.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. Research has indicated that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest: Studies have shown that certain pyridazines induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells such as T-47D and MDA-MB-231. For example, specific derivatives were observed to increase the percentage of cells in the G2/M phase significantly while also elevating sub-G1 populations indicative of apoptosis .
- Apoptosis Induction: Flow cytometric analysis revealed that treatment with these compounds resulted in a marked increase in Annexin V positive cells, indicating early and late apoptotic phases. In particular, derivatives demonstrated an increase in apoptotic rates from control levels to significantly higher percentages post-treatment .
The mechanisms underlying the anticancer effects of this compound may involve:
- Inhibition of CDK2: In silico studies suggest that this compound may target cyclin-dependent kinase 2 (CDK2), a crucial regulator of cell cycle progression. This inhibition could explain the observed cell cycle arrest and subsequent apoptosis .
- Mitochondrial Pathway Activation: Some studies on related compounds have indicated that they may activate mitochondrial apoptotic pathways by modulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2, leading to caspase activation and cell death .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
